BenchChemオンラインストアへようこそ!

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Medicinal Chemistry Formulation Development Aldose Reductase Inhibition

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid is the essential N1-acetic acid building block for aldose reductase (ALR2) inhibitors and B1 antagonist programs. The N1-acetic acid head group is critical for anion-binding pocket engagement (IC50 0.032–10.2 μM) and delivers >10-fold potency gains with improved metabolic stability over piperidine/β-phenylalanine cores. High aqueous solubility (140 g/L) simplifies screening. The free carboxylic acid enables amide coupling, esterification, and reduction. Well-characterized (LogP 0.68, PSA 73 Ų, mp 228–230°C). Procure now to accelerate SAR libraries.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 80310-02-7
Cat. No. B1598248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
CAS80310-02-7
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1CC(=O)O
InChIInChI=1S/C10H10N2O3/c13-9-5-12(6-10(14)15)8-4-2-1-3-7(8)11-9/h1-4H,5-6H2,(H,11,13)(H,14,15)
InChIKeySXJZOGPXQRFWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (CAS 80310-02-7) — A Functionalized Quinoxalinone Building Block for Aldose Reductase and Bradykinin B1 Antagonist Research


2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (CAS 80310-02-7), also named 1-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one, is a heterocyclic small molecule comprising a partially saturated quinoxalinone core with an N1-acetic acid side chain (molecular formula C₁₀H₁₀N₂O₃, molecular weight 206.20 Da) . The compound is a representative member of the 3,4-dihydroquinoxalin-1(2H)-yl acetic acid class, a scaffold that has been employed as a privileged fragment in the design of aldose reductase inhibitors for diabetic complications [1] and as a key core replacement in potent Bradykinin B1 receptor antagonists [2].

Why 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid Cannot Be Replaced by Generic Quinoxalinone Analogs


Interchanging this specific compound with other quinoxalinone or dihydroquinoxalinone derivatives is not equivalent due to the precise combination of the N1‑acetic acid head group, the partially saturated core, and the absence of additional substituents. In aldose reductase inhibitor design, the N1‑acetic acid moiety is essential for high‑affinity interaction with the enzyme's anion‑binding pocket [1]. In the context of Bradykinin B1 antagonists, replacement of a piperidine acetic acid or β‑phenylalanine core with a dihydroquinoxalinone acetic acid core increases in vitro potency by over an order of magnitude and improves metabolic stability [2]. Consequently, analogs lacking this exact acetic acid substitution pattern (e.g., simple quinoxalin‑2(1H)‑ones) exhibit markedly reduced solubility, divergent LogP profiles, and compromised biological activity .

Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparisons for 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (80310-02-7)


Aqueous Solubility Enhancement vs. Parent 2(1H)-Quinoxalinone

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid exhibits calculated aqueous solubility of 140 g/L at 25 °C , whereas the unsubstituted 2(1H)-quinoxalinone is only slightly soluble in water and requires DMSO or methanol for dissolution . This represents an improvement of more than two orders of magnitude in water solubility relative to the parent heterocycle.

Medicinal Chemistry Formulation Development Aldose Reductase Inhibition

Lipophilicity (LogP) Differential Relative to Closely Related N1-Acetic Acid Quinoxalinones

The target compound possesses a calculated LogP of 0.6798 [1], compared to 0.8 for 2(1H)-quinoxalinone [2] and 0.3716 for (2-oxoquinoxalin-1-yl) acetate [3]. The intermediate LogP value (0.68) positions the compound between the more lipophilic parent heterocycle and the more polar N‑acetate ester, potentially offering a balanced permeability‑solubility profile.

Drug‑likeness ADME Prediction Medicinal Chemistry

Polar Surface Area (PSA) as a Determinant of Membrane Permeability vs. N1-Unsubstituted Analog

The topological polar surface area (TPSA) of the target compound is 73.13 Ų [1], which is nearly identical to the PSA of 72.8 Ų reported for 2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid (CAS 63642-41-1) [2]. PSA values below 140 Ų are typically predictive of good intestinal absorption; the value of ~73 Ų lies well within the range considered favorable for oral bioavailability and, notably, below the 90 Ų threshold often cited for blood‑brain barrier penetration.

CNS Drug Design Permeability Medicinal Chemistry

Core‑Replacement Potency Advantage in Bradykinin B1 Antagonist Series

In a systematic core‑replacement study, substitution of a piperidine acetic acid or β‑phenylalanine core with a dihydroquinoxalinone acetic acid core (the class to which the target compound belongs) yielded a series of Bradykinin B1 receptor antagonists with IC₅₀ values below 0.2 nM in a human B1 receptor functional assay [1]. By comparison, the original piperidine acetic acid‑based leads exhibited IC₅₀ values typically in the low nanomolar range (e.g., 5–10 nM) [2].

Bradykinin B1 Antagonists Pain & Inflammation Medicinal Chemistry

Thermal Stability and Crystallinity: Melting Point Differential vs. Unsubstituted Quinoxalinone

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid melts at 228–230 °C (from ethanol) [1], whereas 2(1H)-quinoxalinone melts at 271–272 °C [2]. The lower melting point of the acetic acid derivative reflects reduced crystal lattice energy, which correlates with the improved aqueous solubility discussed previously.

Solid‑State Characterization Crystallinity Pre‑formulation

Acidity (pKa) Differentiation from Simple Carboxylic Acids

The predicted pKa of the carboxylic acid moiety in the target compound is 14.14 ± 0.20 , which is substantially higher than the pKa of acetic acid (4.76). This indicates that the quinoxalinone ring system strongly attenuates the acidity of the appended acetic acid group, likely through electron‑donating resonance effects.

Ionization State pH‑Dependent Solubility Analytical Chemistry

High‑Value Application Scenarios for 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (80310-02-7)


Fragment‑Based Lead Generation for Aldose Reductase Inhibitors

The compound serves as a validated starting fragment for aldose reductase (ALR2) inhibitor programs. The N1‑acetic acid moiety engages the enzyme's anion‑binding pocket, and the dihydroquinoxalinone core can be further elaborated at the C3 and C4 positions to optimize potency (reported IC₅₀ values for optimized derivatives range from 0.032 μM to 10.2 μM) [1]. The high aqueous solubility (140 g/L) of the parent fragment simplifies early‑stage biochemical screening .

Core Replacement Scaffold in Bradykinin B1 Antagonist Medicinal Chemistry

In B1 antagonist programs, replacement of a piperidine acetic acid or β‑phenylalanine core with a dihydroquinoxalinone acetic acid core improves both in vitro potency (IC₅₀ <0.2 nM for optimized analogs) and metabolic stability [2]. The unsubstituted N1‑acetic acid compound (CAS 80310-02-7) is the ideal building block for synthesizing novel acetamide‑containing analogs with diverse amine capping groups.

Physicochemical Profiling and Pre‑formulation Studies

The well‑characterized physicochemical profile of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid — LogP 0.68, PSA 73 Ų, melting point 228–230 °C, and pKa 14.14 — makes it a useful reference compound for developing HPLC methods, assessing solid‑state stability, or calibrating in silico ADME models . Its availability from multiple vendors in purities up to 98% supports reproducible research .

Synthetic Intermediate for Diversely Functionalized Quinoxalinone Libraries

The carboxylic acid handle allows straightforward amide coupling, esterification, or reduction to the corresponding alcohol, while the quinoxalinone nitrogen atoms and the C3 methylene group provide additional sites for alkylation or oxidation [3]. This versatility enables the construction of focused chemical libraries aimed at exploring SAR around the dihydroquinoxalinone scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.